[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid
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Overview
Description
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid is a complex organic compound that features a benzimidazole core linked to a phenylmethanone group via a sulfanylmethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions.
Introduction of the Sulfanylmethyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent, such as 1-methylimidazole-2-thiol, under basic conditions.
Attachment of the Phenylmethanone Group: Finally, the sulfanylmethyl-benzimidazole intermediate is coupled with a phenylmethanone derivative using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways .
Medicine
Medicinally, this compound and its derivatives have shown promise as anticancer agents. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties .
Mechanism of Action
The mechanism of action of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The sulfanylmethyl group plays a crucial role in this binding process, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylimidazol-2-yl)sulfanylpropanamide
- 2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole
- 5-(2-Methylimidazol-1-yl)isophthalic acid
Uniqueness
Compared to these similar compounds, [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone stands out due to its unique combination of a benzimidazole core and a phenylmethanone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
123824-01-1 |
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Molecular Formula |
C19H22N4O9P2S |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid |
InChI |
InChI=1S/C19H16N4OS.2H3O4P/c1-23-10-9-20-19(23)25-12-17-21-15-8-7-14(11-16(15)22-17)18(24)13-5-3-2-4-6-13;2*1-5(2,3)4/h2-11H,12H2,1H3,(H,21,22);2*(H3,1,2,3,4) |
InChI Key |
ZNFDAYLFXRYPOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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